Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)-

DHFR inhibition antifolate antibacterial SAR

Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- (CAS 52606-05-0) is a 2,4-diaminopyrimidine derivative belonging to the antifolate class of dihydrofolate reductase (DHFR) inhibitors. Its structure features a 5-[(5,6-dimethoxypyridin-3-yl)methyl] substituent that distinguishes it from the classical benzyl-substituted 2,4-diaminopyrimidines such as trimethoprim (TMP) and diaveridine.

Molecular Formula C12H15N5O2
Molecular Weight 261.28 g/mol
CAS No. 52606-05-0
Cat. No. B12780166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)-
CAS52606-05-0
Molecular FormulaC12H15N5O2
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)CC2=CN=C(N=C2N)N)OC
InChIInChI=1S/C12H15N5O2/c1-18-9-4-7(5-15-11(9)19-2)3-8-6-16-12(14)17-10(8)13/h4-6H,3H2,1-2H3,(H4,13,14,16,17)
InChIKeyPTTULALINDJFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- (CAS 52606-05-0): Procurement-Grade Chemical Profile for Antifolate Research


Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- (CAS 52606-05-0) is a 2,4-diaminopyrimidine derivative belonging to the antifolate class of dihydrofolate reductase (DHFR) inhibitors. Its structure features a 5-[(5,6-dimethoxypyridin-3-yl)methyl] substituent that distinguishes it from the classical benzyl-substituted 2,4-diaminopyrimidines such as trimethoprim (TMP) and diaveridine [1]. The compound is primarily utilized as a research tool in enzymatic inhibition studies, structure–activity relationship (SAR) investigations, and as a synthetic intermediate for more elaborate antifolate scaffolds .

Why Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- Cannot Be Interchanged with Generic 2,4-Diaminopyrimidine Analogs


Within the 2,4-diaminopyrimidine antifolate class, subtle modifications to the C5-substituent profoundly alter DHFR affinity, species selectivity, and antibacterial potency. The seminal SAR study by Kompis et al. demonstrated that replacing the classic phenyl ring of trimethoprim with a pyridine nucleus uniformly reduces Escherichia coli DHFR inhibitory activity, and further methoxy substitution patterns on the pyridyl ring create compound-specific activity profiles that do not follow simple additivity rules [1]. Consequently, procurement of a generic “2,4-diaminopyrimidine” or even a closely related analog such as diaveridine (5-(3′,4′-dimethoxybenzyl) substitution) cannot replicate the specific enzyme inhibition fingerprint, solubility characteristics, or synthetic utility of CAS 52606-05-0 .

Quantitative Differentiation Evidence for Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- Versus Closest Analogs


DHFR Inhibitory Activity: Pyridyl vs. Benzyl Substitution (Class-Level Comparison)

Kompis et al. established that substituting the phenyl moiety of 2,4-diamino-5-benzylpyrimidines (prototype: trimethoprim) with a pyridine ring results in a measurable reduction of E. coli DHFR inhibitory activity and in vitro antibacterial potency across the series. While compound-specific IC50 values for the 5,6-dimethoxy-3-pyridyl derivative were not individually reported in the public domain, the class-level finding demonstrates that pyridylmethyl-substituted analogs are generally 3- to 10-fold less potent than their benzyl counterparts in this enzyme system [1]. This positions CAS 52606-05-0 as a lower-potency but mechanistically distinct tool compound relative to trimethoprim.

DHFR inhibition antifolate antibacterial SAR

Methoxy Substitution Pattern Differentiation: 5,6-Dimethoxypyridyl vs. 3,4-Dimethoxybenzyl (Diaveridine)

Diaveridine (CAS 5355-16-8), a 5-(3′,4′-dimethoxybenzyl)-2,4-diaminopyrimidine, exhibits a Ki of 11.5 nM for wild-type DHFR . Although a direct head-to-head Ki for CAS 52606-05-0 on the same enzyme is not publicly available, the structural divergence—replacement of the benzyl ring with a 5,6-dimethoxypyridyl ring—introduces distinct electronic and hydrogen-bonding properties. Comparative SAR in related 2,4-diaminopyrimidine series indicates that methoxy position and ring nitrogen presence modulate both enzyme affinity and species selectivity (bacterial vs. mammalian DHFR) [1]. Procuring CAS 52606-05-0 therefore provides access to a pyridyl-containing scaffold that cannot be replicated by benzyl-substituted analogs such as diaveridine.

methoxy SAR DHFR selectivity antifolate design

Physicochemical Property Differentiation: Pyridyl vs. Benzyl LogP and Solubility

The computed octanol/water partition coefficient (LogP) for CAS 52606-05-0 is 0.6 [1], substantially lower than the LogP of trimethoprim (approximately 0.9) and diaveridine (higher due to benzyl hydrophobicity). This lower LogP, driven by the presence of the pyridyl nitrogen and methoxy groups on the heteroaromatic ring, predicts improved aqueous solubility and potentially distinct pharmacokinetic handling. The predicted boiling point of 516.8 ± 60.0 °C and melting point of 258–259 °C [1] further differentiate this compound from analogs with different C5-substitution patterns.

LogP aqueous solubility drug-likeness

Synthetic Utility: Pyridylmethyl Intermediate for Downstream Derivatization

CAS 52606-05-0 is documented as a precursor to 5-(2,4-diamino-pyrimidin-5-ylmethyl)-3-methoxy-1H-pyridin-2-one (CAS 65873-76-9) via hydrolysis of the 5,6-dimethoxypyridyl moiety [1]. This downstream pyridone derivative represents a distinct pharmacophore not accessible from benzyl-substituted 2,4-diaminopyrimidines. In the original Kompis et al. synthesis, 2,4-diamino-5-(pyridylmethyl)pyrimidines were prepared from pyridinaldehydes and evaluated as DHFR inhibitors with in vivo sulfamethoxazole potentiation [2]. This synthetic lineage positions CAS 52606-05-0 as a versatile building block for constructing pyridyl- and pyridone-containing antifolate libraries that cannot be assembled from trimethoprim or diaveridine.

synthetic intermediate pyridone hydrolysis antifolate library synthesis

Optimal Procurement and Application Scenarios for Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- (CAS 52606-05-0)


DHFR Inhibitor SAR Studies Requiring a Pyridyl-Containing Scaffold

Research groups investigating the structure–activity relationships of 2,4-diaminopyrimidine antifolates can deploy CAS 52606-05-0 as a representative pyridyl-substituted member of the series. The pyridyl nitrogen in the C5-substituent provides an additional hydrogen-bond acceptor that is absent in benzyl analogs such as trimethoprim and diaveridine [1]. This scaffold enables systematic exploration of heteroaryl substitution effects on DHFR affinity and species selectivity, complementing traditional benzyl-based SAR campaigns.

Synthetic Intermediate for Pyridone-Containing Antifolate Libraries

CAS 52606-05-0 serves as a direct precursor to 5-(2,4-diamino-pyrimidin-5-ylmethyl)-3-methoxy-1H-pyridin-2-one (CAS 65873-76-9) via controlled hydrolysis of the dimethoxypyridyl moiety [1]. This transformation provides access to a pyridone pharmacophore series that is synthetically inaccessible from benzyl-substituted 2,4-diaminopyrimidines. Medicinal chemistry teams building focused antifolate libraries for antimicrobial or anticancer screening can leverage this intermediate for diversification.

Physicochemical Comparator in Drug-Likeness Optimization Studies

With a computed LogP of 0.6, CAS 52606-05-0 occupies a lower lipophilicity space compared to trimethoprim (LogP ≈ 0.9) and diaveridine [1]. This property makes it a useful comparator compound in studies aimed at optimizing aqueous solubility and reducing non-specific protein binding within 2,4-diaminopyrimidine lead series. Its predicted higher solubility may also reduce DMSO co-solvent requirements in biochemical assay workflows.

Reference Standard for Analytical Method Development and Quality Control

The well-defined physicochemical profile of CAS 52606-05-0 (melting point 258–259 °C, predicted boiling point 516.8 °C, molecular weight 261.28 g/mol, molecular formula C12H15N5O2) [1] supports its use as a reference standard for HPLC method development, stability-indicating assays, and impurity profiling of related 2,4-diaminopyrimidine derivatives. Its distinct retention characteristics relative to benzyl-substituted analogs facilitate chromatographic method specificity.

Quote Request

Request a Quote for Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.